

Application Notes and Protocols: Dosage and Administration of AMG 193 in Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration and dosage of AMG 193, a first-in-class, orally active, MTA-cooperative PRMT5 inhibitor, in various xenograft models. The protocols are designed to guide researchers in designing and executing in vivo studies to evaluate the efficacy of AMG 193 in MTAP-deleted cancer models.

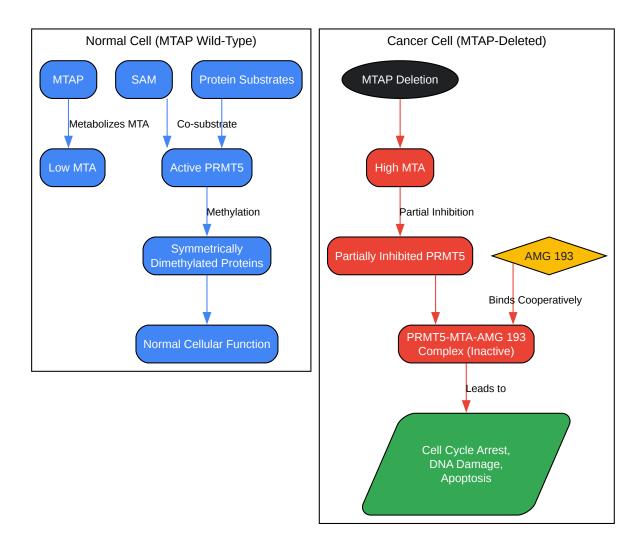
Introduction

AMG 193 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) that demonstrates synthetic lethality in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] MTAP deletion, which occurs in approximately 10-15% of human cancers, leads to the accumulation of methylthioadenosine (MTA).[1][2] AMG 193 preferentially binds to the MTA-bound PRMT5, leading to potent inhibition of its methyltransferase activity and subsequent anti-tumor effects in MTAP-deficient tumors while sparing normal tissues.[1][3] Preclinical studies in various xenograft models have demonstrated robust and dose-dependent tumor growth inhibition with oral administration of AMG 193.[3]

Mechanism of Action: PRMT5 Inhibition in MTAP-Deleted Cancers



In normal cells, MTAP metabolizes MTA. However, in cancer cells with MTAP deletion, MTA accumulates and weakly inhibits PRMT5. AMG 193 is an MTA-cooperative inhibitor, meaning it preferentially binds to the MTA-bound PRMT5 complex, potently and selectively inhibiting its activity in MTAP-deleted cancer cells. This inhibition leads to a cascade of downstream effects, including alterations in RNA splicing, cell cycle arrest, DNA damage, and ultimately, apoptosis.



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Figure 1: AMG 193 Mechanism of Action in MTAP-Deleted Cancer Cells.



Quantitative Data Presentation

The following tables summarize the in vivo efficacy of AMG 193 administered orally (PO) as a single agent in various cell line-derived xenograft (CDX) models.

Table 1: Dose-Dependent Tumor Growth Inhibition of AMG 193 in HCT116 Isogenic Xenograft Models

Cell Line	MTAP Status	Dose (mg/kg, QD)	Tumor Growth Inhibition (%)
HCT116	Wild-Type	3	Not Reported
10	Not Reported		
30	Not Reported	_	
100	<50	_	
HCT116	MTAP-deleted	3	~50
10	~75		
30	>90	_	
100	>90	_	

Data adapted from Belmontes et al., Cancer Discovery, 2025.[3]

Table 2: Efficacy of AMG 193 in Various MTAP-Deleted Xenograft Models



Cell Line	Cancer Type	Dose (mg/kg, QD)	Tumor Growth Inhibition (%)
DOHH-2	Diffuse Large B-cell Lymphoma	10	Not Reported
20	Not Reported		
30	>90 (with regressions)	_	
BxPC-3	Pancreatic Adenocarcinoma	10	Not Reported
30	Not Reported		
100	96		
LU99	Non-Small Cell Lung Cancer	10	Not Reported
30	Not Reported	_	
100	>90		
H838	Non-Small Cell Lung Cancer	10	Not Reported
25	Not Reported	_	
100	>90		
U87MG	Glioblastoma	100	88

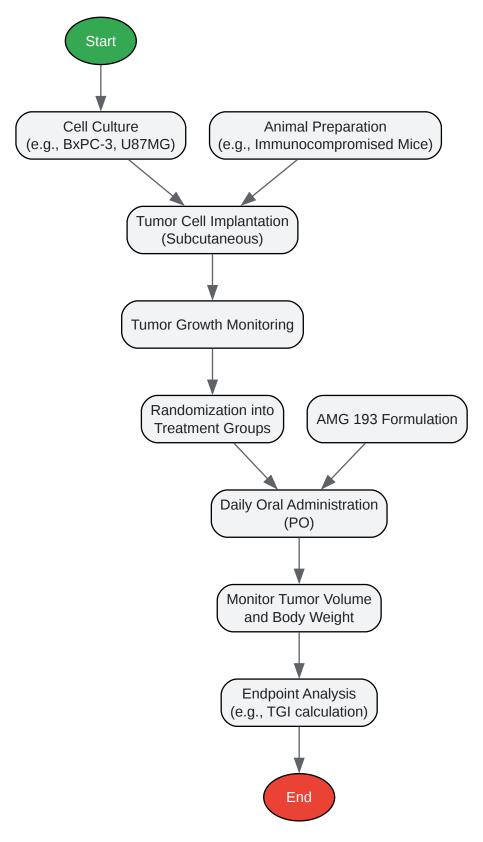
Data adapted from Belmontes et al., Cancer Discovery, 2025 and Pettus et al., J. Med. Chem., 2025.[3]

Experimental Protocols

The following are generalized protocols for the use of AMG 193 in xenograft models based on published studies. Researchers should optimize these protocols for their specific experimental needs.



Experimental Workflow



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Figure 2: General Experimental Workflow for AMG 193 Efficacy Studies.

AMG 193 Formulation

For oral administration in mice, AMG 193 can be formulated as follows:

- Vehicle: 2% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween-80 in water, adjusted to pH 2.0.[3]
- Preparation:
 - Prepare the vehicle solution.
 - Suspend the appropriate amount of AMG 193 powder in the vehicle to achieve the desired final concentration for dosing.
 - Ensure the suspension is mixed well before each administration.
- Storage: The formulation should be stored at 2-8°C and protected from light.[3]

Animal Models and Tumor Implantation

- Animal Strain: Immunocompromised mice (e.g., nude or SCID) are suitable for establishing human tumor xenografts.
- · Cell Lines:
 - BxPC-3 (Pancreatic Cancer): Culture BxPC-3 cells in appropriate media. For subcutaneous implantation, inject 1 x 10⁷ cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
 - U87MG (Glioblastoma): Culture U87MG cells. For subcutaneous implantation, inject 5 x
 10⁶ cells in sterile PBS or media into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
 - Tumor volume can be calculated using the formula: (Length x Width²) / 2.



 Once tumors reach the desired size, randomize animals into treatment and vehicle control groups.

AMG 193 Administration

- Route: Oral gavage (PO).
- Frequency: Daily (QD).[3]
- Dosage: Based on the data presented, effective doses range from 10 mg/kg to 100 mg/kg, depending on the xenograft model.[3] Dose-ranging studies are recommended to determine the optimal dose for a specific model.
- Duration: Continue daily administration for the duration of the study, typically 21-28 days, or until tumors in the control group reach a predetermined endpoint.

Efficacy Evaluation

- Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week.
- Body Weight: Monitor animal body weight 2-3 times per week as an indicator of toxicity.
- Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the following formula:
 - % TGI = 100 x (1 [Change in mean tumor volume of treated group] / [Change in mean tumor volume of vehicle group])

Conclusion

AMG 193 demonstrates significant, dose-dependent anti-tumor activity in a variety of MTAP-deleted xenograft models when administered orally. The provided data and protocols offer a solid foundation for researchers to further investigate the preclinical efficacy and mechanism of action of this promising targeted therapy. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results.



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